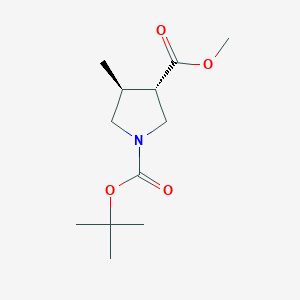![molecular formula C8H15NO4 B2707345 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid CAS No. 1156644-00-6](/img/structure/B2707345.png)
5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid” is also known as Nusinersen . It is marketed as Spinraza and is used in treating spinal muscular atrophy (SMA), a rare neuromuscular disorder . In December 2016, it became the first approved drug used in treating this disorder .
Molecular Structure Analysis
The linear formula for “this compound” is C11H21O5N1 . The SMILES string representation is COCCN(C(CCCC(O)=O)=O)CCOC . The InChI key is YLJBQBFLSGYPJK-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
Amino acids, which “this compound” is a type of, are colorless, crystalline substances . Most amino acids are tasteless, but some are sweet or bitter . Amino acids have a high melting point (200-300°C) due to their ionic property . Their solubility depends on polarity, iso-electric point, the nature of the solvent (pH), and temperature .Aplicaciones Científicas De Investigación
Preparation and Isotopic Enrichment
One significant application is in the preparation of isotopically enriched compounds, such as [1,2,3,4,5-13C5]-5-Amino-4-oxopentanoic Acid (ALA). ALA is a precursor in the biosynthesis of biologically active porphyrins like chlorophyll and heme, which are crucial in photosynthesis and oxygen transport. A study outlines a simple scheme for preparing any isotopomer of 5-aminolevulinic acid in high yield, demonstrating the compound's utility in scientific research involving isotopic labeling and tracing (P. B. Shrestha‐Dawadi & J. Lugtenburg, 2003).
Structural and Vibrational Spectra Studies
Research has also focused on the structural and vibrational spectra of related compounds, such as 5-Methoxyindole-2-carboxylic acid, highlighting the importance of 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid and its derivatives in studying molecular structure, hydrogen bonding, and spectral properties (B. Morzyk-Ociepa, D. Michalska, & A. Pietraszko, 2004).
Mimicking Bioactive Structures
An unnatural amino acid designed to mimic a tripeptide β-strand has been studied, demonstrating the potential of such compounds to form β-sheet-like hydrogen-bonded dimers. This capability is significant for designing peptides and proteins with specific structural and functional properties (J. Nowick et al., 2000).
Antioxidant and Whitening Agents
Compounds derived from this compound have shown potential as antioxidants and skin whitening agents, indicating the compound's application in cosmetic and dermatological products (Zong-Ping Zheng et al., 2010).
HIV-Protease Assay Development
The compound has been used in the development of a selective HIV-protease assay, showcasing its importance in creating diagnostic tools and studying the mechanisms of viral proteases (Fabrizio Badalassi et al., 2002).
Electrosynthesis and Catalysis
Electrosynthesis research has explored the production of 5-amino-4-oxopentanoic acid hydrochloride, demonstrating the compound's role in developing efficient synthetic pathways and understanding electrochemical reactions (A. Konarev, E. A. Lukyanets, & V. M. Negrimovskii, 2007).
Safety and Hazards
The safety information for “5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid” includes a GHS07 pictogram, a warning signal word, and hazard statements H319 . Precautionary statements include P264, P280, P305 + P351 + P338, and P337 + P313 . It is classified as an Eye Irritant 2 and is stored under Storage Class Code 11 - Combustible Solids .
Propiedades
IUPAC Name |
5-(2-methoxyethylamino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-13-6-5-9-7(10)3-2-4-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAAKSZCOFACDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2707265.png)


![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2707272.png)

![(4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2707278.png)

![ethyl 2-butyramido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2707281.png)

![(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2707283.png)

